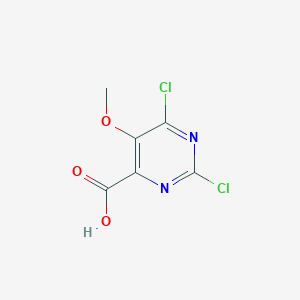

2,6-Dichloro-5-methoxypyrimidine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-Dichloro-5-methoxypyrimidine-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the pyrimidine family. This compound is characterized by the presence of two chlorine atoms, a methoxy group, and a carboxylic acid group attached to a pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-5-methoxypyrimidine-4-carboxylic acid typically involves the chlorination of 5-methoxypyrimidine-4-carboxylic acid. The reaction is carried out using chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Análisis De Reacciones Químicas

Types of Reactions

2,6-Dichloro-5-methoxypyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group.

Esterification and amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Nucleophilic substitution: Substituted pyrimidine derivatives with various functional groups.

Oxidation: Hydroxylated pyrimidine derivatives.

Reduction: Methylated pyrimidine derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

2,6-Dichloro-5-methoxypyrimidine-4-carboxylic acid serves as a crucial building block in the synthesis of more complex pyrimidine derivatives. Its unique structure allows for the creation of various functionalized compounds that can be used in further chemical reactions.

Table 1: Applications in Chemical Synthesis

| Application | Description |

|---|---|

| Building Block | Used to synthesize complex pyrimidine derivatives |

| Precursor | Serves as a precursor for agrochemical synthesis |

| Heterocyclic Compounds | Facilitates the preparation of various heterocyclic compounds |

Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. These biological activities are attributed to its ability to interact with specific molecular targets within biological systems.

Antimicrobial Properties

Studies have demonstrated that this compound possesses antimicrobial activity against various pathogens. It may inhibit bacterial growth and could serve as a candidate for developing new antimicrobial agents.

Anticancer Potential

The compound has shown significant cytotoxic effects on several cancer cell lines, including HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast) cells. The following case studies illustrate its potential in cancer therapy:

Case Study 1: Anticancer Activity

In a study assessing the cytotoxicity of this compound against HepG2 cells, the compound exhibited an IC50 value of 3 µM, indicating potent activity against liver cancer cells.

Case Study 2: Antimicrobial Efficacy

Comparative analysis revealed that derivatives of this compound modified at the carboxylic acid position showed enhanced potency against resistant bacterial strains, suggesting avenues for further research in antibiotic development.

Pharmaceutical Development

The compound is being explored for its role in developing new pharmaceuticals targeting various diseases. Its mechanism of action involves inhibiting enzymes or receptors critical for disease progression.

Agrochemical Applications

In the agrochemical industry, derivatives of this compound are investigated for their potential use as herbicides or fungicides. The compound's structural features make it suitable for modifying into effective agrochemical agents.

Mecanismo De Acción

The mechanism of action of 2,6-Dichloro-5-methoxypyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways. For example, it may act as an inhibitor of DNA synthesis by targeting enzymes such as thymidylate synthase or dihydrofolate reductase. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparación Con Compuestos Similares

Similar Compounds

2,4-Dichloro-5-methoxypyrimidine: Similar structure but lacks the carboxylic acid group.

2,6-Dichloropyrimidine: Similar structure but lacks the methoxy and carboxylic acid groups.

5-Methoxypyrimidine-4-carboxylic acid: Similar structure but lacks the chlorine atoms.

Uniqueness

2,6-Dichloro-5-methoxypyrimidine-4-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chlorine atoms and the carboxylic acid group allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research .

Actividad Biológica

2,6-Dichloro-5-methoxypyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by the presence of two chlorine atoms at positions 2 and 6, a methoxy group at position 5, and a carboxylic acid group at position 4. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including antimicrobial and anticancer properties. The following sections summarize the synthesis, mechanisms of action, and biological activities of this compound, supported by relevant data and case studies.

Synthesis

The synthesis of this compound can be achieved through various organic reactions, often involving chlorination and subsequent functionalization steps. The compound serves as a versatile building block for the development of more complex pyrimidine derivatives used in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit key enzymes involved in DNA synthesis, such as thymidylate synthase and dihydrofolate reductase. These interactions can disrupt cellular processes leading to antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including multidrug-resistant strains. The compound's efficacy is often evaluated using minimum inhibitory concentration (MIC) assays.

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus | 16 | |

| Escherichia coli | 32 | |

| Klebsiella pneumoniae | 64 |

The compound's ability to inhibit bacterial growth makes it a candidate for further development as an antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. Using the A549 human lung adenocarcinoma cell line, researchers have observed varying levels of cytotoxicity depending on structural modifications.

| Compound Modification | Viability (%) | Reference |

|---|---|---|

| Parent Compound | 78–86 | |

| 4-Chlorophenyl Substitution | 64 | |

| 4-Dimethylamino Phenyl Substitution | 54 |

These results indicate that structural modifications can enhance the compound's anticancer efficacy while maintaining selective toxicity towards cancer cells.

Case Studies

- Antimicrobial Screening : A study evaluated the antimicrobial activity of several pyrimidine derivatives, including this compound. The results highlighted its effectiveness against resistant strains of Staphylococcus aureus, indicating its potential for treating infections caused by multidrug-resistant bacteria .

- Cytotoxicity Assessment : In a comparative study with standard chemotherapeutics like cisplatin, the compound demonstrated promising anticancer activity with reduced viability in A549 cells. The structure-dependent nature of its activity suggests avenues for further optimization in drug design .

Propiedades

IUPAC Name |

2,6-dichloro-5-methoxypyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O3/c1-13-3-2(5(11)12)9-6(8)10-4(3)7/h1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXQJMZYYBRLHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(N=C1Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.